molecular formula C12H18O8 B12299402 Osmundalin CAS No. 54835-71-1

Osmundalin

Cat. No.: B12299402
CAS No.: 54835-71-1
M. Wt: 290.27 g/mol
InChI Key: KZOPXYPPFZYEHT-UHFFFAOYSA-N
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Description

Osmundalin (C₁₂H₁₈O₈) is a hydroxypentenolide glucoside first isolated from the fern Osmunda japonica Thunberg . It consists of the aglycone osmundalactone [(5R,6S)-5-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one] linked to a glucose moiety via an O-glycosidic bond . This compound is notable for its bioactivities, including feeding inhibition in larvae of the yellow butterfly Eurema hecabe mandarina (80% inhibition at 0.2% concentration) and stimulation of deterrent cells in Bombyx mori (silkworm) . This compound has also been identified in Osmunda regalis L., a Jurassic relict fern, further underscoring its ecological role in plant defense .

Preparation Methods

Osmundalin can be synthesized from its aglycone, osmundalactone. The synthesis involves the use of 3-triethylsiloxy-1-propyne and (S)-1-methyl-2-oxoethyl benzoate, which is derived from 2,3-O-cyclohexylidene-D-glyceraldehyde . The reaction conditions and specific steps for the synthesis are detailed in the literature, but generally involve multiple steps of organic synthesis to achieve the final product.

Chemical Reactions Analysis

Osmundalin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemical Structure and Isolation

Osmundalin is characterized as a hydroxypentenolide glucoside. Its structure was elucidated through various spectroscopic methods, including NMR and mass spectrometry. The aglycone of this compound, known as osmundalactone, has also been synthesized and studied for its biological properties .

Antimicrobial Activity

This compound has shown significant antibacterial effects against various strains of bacteria. In a study evaluating the antibacterial properties of compounds isolated from Tapinella atrotomentosa, this compound was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multiresistant Acinetobacter baumannii .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus32 µg/mL
Escherichia coli (ESBL-producing)16 µg/mL
Acinetobacter baumannii8 µg/mL

Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. In comparative studies, this compound demonstrated lower antioxidant activity than some other compounds but still showed potential benefits in reducing oxidative damage.

Table 2: ORAC Antioxidant Activity of this compound

CompoundORAC Antioxidant Activity (mmol TE/g)
This compound3.85 ± 0.34
Ascorbic Acid6.97 ± 0.01

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. Specifically, (−)-epi-osmundalactone, a derivative of this compound, exhibited significant anti-inflammatory effects in RAW264.7 macrophage cells. This suggests its potential application in treating inflammatory diseases .

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundInhibition Percentage (%) at 50 µM
(−)-epi-osmundalactone78%
Angiopteroside45%

Potential Anticancer Applications

Emerging research indicates that this compound may possess anticancer properties. It has been suggested that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in specific cancer cell lines . Further studies are required to validate these findings in vivo.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its effectiveness against a panel of resistant bacterial strains. The results indicated that this compound could be developed into a natural antibiotic alternative due to its potent activity against resistant strains .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that (−)-epi-osmundalactone significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). This finding supports the hypothesis that this compound could be beneficial in managing inflammatory conditions such as arthritis or colitis .

Mechanism of Action

The mechanism of action of osmundalin involves its interaction with receptor cells. . This interaction leads to the elicitation of impulses from the deterrent cell, which is associated with deterrency. The molecular targets and pathways involved in this process are still being studied, but it is clear that this compound plays a significant role in modulating cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Osmundalactone

Structural Relationship : Osmundalactone (C₆H₈O₃) is the aglycone of osmundalin, formed via hydrolysis of the glycosidic bond .
Sources : Found in Osmunda japonica, Osmunda regalis, and the mushroom Tapinella atrotomentosa .
Bioactivities :

  • Exhibits antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis) .
  • Unlike this compound, osmundalactone lacks insect antifeedant properties, highlighting the importance of the glucose moiety in bioactivity .

Table 1: Key Differences Between this compound and Osmundalactone

Property This compound Osmundalactone
Molecular Formula C₁₂H₁₈O₈ C₆H₈O₃
Molecular Weight 290.27 g/mol 128.13 g/mol
Bioactivity Insect antifeedant, cell stimulation Antimicrobial
Natural Source Ferns (O. japonica, O. regalis) Ferns, mushrooms
Glycosidic Bond Present Absent (aglycone)

Angiopteroside

Structural Relationship : Angiopteroside (C₁₁H₁₆O₈) is a diastereomer of this compound, differing in the configuration at the C-5 position of the aglycone [(5S,6S) vs. (5R,6S) in osmundalactone] .
Sources : Isolated from Angiopteris evecta and A. lygodiifolia .
Bioactivities :

  • Shows antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 2: this compound vs. Angiopteroside

Property This compound Angiopteroside
Aglycone Configuration (5R,6S)-osmundalactone (5S,6S)-epimer
Key Bioactivity Insect antifeedant Antibacterial
Plant Defense Role Herbivore deterrence Microbial resistance
NMR Coupling Constant J₄,₅ = 3.5 Hz (cis) J₄,₅ = 5.1–13.2 Hz (variable)

Other Related Lactones in Osmunda Species

5-Hydroxyhex-2-en-4-olide (C₆H₈O₃) :

  • Co-occurs with this compound in Osmunda japonica .
  • Lacks glycosylation and shows weaker bioactivity .

Dihydroisoomundalin: A reduced form of this compound with unknown ecological significance .

Research Implications and Gaps

  • Structural-Activity Relationship (SAR) : The glucose moiety in this compound is critical for insect deterrence, while aglycones like osmundalactone prioritize antimicrobial roles .
  • Ecological Adaptation : The distribution of this compound in Osmunda vs. angiopteroside in Angiopteris suggests evolutionary divergence in chemical defense strategies .

References Key sources are integrated as numerical identifiers (e.g., ) corresponding to the provided evidence. Critical studies include Hollenbeak & Kuehne (1974) on this compound isolation and Murayama et al. (1986) on angiopteroside stereochemistry .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Osmundalin’s structural properties?

Q. How can researchers ensure this compound’s purity during extraction and synthesis?

Implement rigorous purification protocols, such as recrystallization or column chromatography, and validate purity via melting point analysis and thin-layer chromatography (TLC). Document solvent systems, temperature gradients, and retention factors to enable reproducibility .

Q. What are the best practices for documenting this compound synthesis in experimental protocols?

Provide step-by-step reaction conditions (e.g., catalysts, solvents, stoichiometry), purification methods, and yield calculations. Include raw data (e.g., TLC plates, chromatograms) in supplementary materials to address potential reproducibility issues .

Advanced Research Questions

Q. How should experimental designs address discrepancies between in vitro and in vivo efficacy data for this compound?

Conduct dose-response studies across multiple biological models (e.g., cell lines, animal models) to identify bioavailability or metabolic stability limitations. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences, and validate findings with isotopic labeling or metabolite profiling .

Q. What statistical approaches resolve batch-to-batch variability in this compound’s bioactivity assays?

Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., temperature, humidity) and implement quality control charts for critical parameters. Report relative standard deviations (RSD) for biological replicates and use ANOVA to assess significance of variability .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, Gene Ontology). Validate hypotheses with CRISPR/Cas9 knockouts or chemical inhibitors, and report false discovery rates (FDR) to ensure robustness .

Q. What methodologies address contradictions in this compound’s reported solubility profiles across studies?

Standardize solvent systems (e.g., pH, ionic strength) and use dynamic light scattering (DLS) to assess aggregation. Compare results with computational solubility predictions (e.g., COSMO-RS) and disclose environmental conditions (e.g., humidity) in metadata .

Q. How should long-term stability studies for this compound be designed to meet regulatory standards?

Follow ICH guidelines by testing degradation under accelerated (40°C/75% RH) and real-time conditions. Use stability-indicating assays (e.g., HPLC-DAD) to monitor impurities and apply Arrhenius kinetics to predict shelf life .

Q. What cross-disciplinary strategies enhance this compound’s translational research potential?

Collaborate with computational chemists for molecular docking studies and material scientists for nanoformulation. Publish negative results (e.g., failed toxicity assays) to mitigate publication bias and enable meta-analyses .

Q. How can researchers validate this compound’s target specificity in complex biological systems?

Employ orthogonal assays (e.g., SPR, ITC) to confirm binding affinities and use genetic knockouts or RNAi to assess off-target effects. Report selectivity ratios (IC50 target/IC50 off-target) and correlate with phenotypic outcomes .

Q. Methodological Guidance

  • Data Presentation : Use tables to summarize key findings (e.g., IC50 values, purity metrics) and avoid duplicating data in text and figures .
  • Reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in public repositories (e.g., Zenodo) and cite DOI links in methods sections .
  • Contradiction Analysis : Frame conflicting results as hypotheses for future studies, emphasizing mechanistic follow-ups (e.g., structural analogs, mutant models) .

Properties

CAS No.

54835-71-1

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

IUPAC Name

2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H18O8/c1-5-6(2-3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h2-3,5-7,9-13,15-17H,4H2,1H3

InChI Key

KZOPXYPPFZYEHT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O

melting_point

172.5 - 173.5 °C

physical_description

Solid

Origin of Product

United States

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